molecular formula C16H15Br2FN4O2 B10894676 N-(2,6-dibromo-4-fluorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(2,6-dibromo-4-fluorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B10894676
M. Wt: 474.12 g/mol
InChI Key: NEUWJIYEJLDCTC-UHFFFAOYSA-N
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Description

N-(2,6-dibromo-4-fluorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of bromine, fluorine, pyrazole, and oxazole moieties. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dibromo-4-fluorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:

    Bromination: Introduction of bromine atoms to the phenyl ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Pyrazole Formation: Construction of the pyrazole ring through cyclization reactions.

    Oxazole Formation: Formation of the oxazole ring via cyclization.

    Amidation: Introduction of the carboxamide group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dibromo-4-fluorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dibromo-4-fluorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated phenyl derivatives, pyrazole-containing molecules, and oxazole-based compounds. Examples include:

  • N-(2,6-dichloro-4-fluorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-(2,6-dibromo-4-chlorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Uniqueness

The uniqueness of N-(2,6-dibromo-4-fluorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C16H15Br2FN4O2

Molecular Weight

474.12 g/mol

IUPAC Name

N-(2,6-dibromo-4-fluorophenyl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C16H15Br2FN4O2/c1-3-23-7-10(8(2)21-23)13-6-14(25-22-13)16(24)20-15-11(17)4-9(19)5-12(15)18/h4-5,7,14H,3,6H2,1-2H3,(H,20,24)

InChI Key

NEUWJIYEJLDCTC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)NC3=C(C=C(C=C3Br)F)Br

Origin of Product

United States

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